Methyl 2-(4-phenylcyclohexylidene)acetate
Description
The compound is primarily used in research and development settings, with handling requiring strict adherence to safety protocols due to its inferred reactivity and toxicity .
Properties
IUPAC Name |
methyl 2-(4-phenylcyclohexylidene)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-17-15(16)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTQDIAKNSUYJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCC(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434193 | |
| Record name | Acetic acid, 2-(4-phenylcyclohexylidene)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920021-67-6 | |
| Record name | Acetic acid, 2-(4-phenylcyclohexylidene)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-phenylcyclohexylidene)acetate typically involves the reaction of 4-phenylcyclohexanone with methyl acetate under specific conditions. The reaction is catalyzed by a base such as sodium methoxide or potassium tert-butoxide. The reaction mixture is heated to reflux, and the product is isolated through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-phenylcyclohexylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the acetate moiety, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and amines.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Esters, amides, and other derivatives.
Scientific Research Applications
Methyl 2-(4-phenylcyclohexylidene)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents
Mechanism of Action
The mechanism of action of Methyl 2-(4-phenylcyclohexylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and reaction conditions .
Comparison with Similar Compounds
Ethyl 2-(4-Phenylcyclohexylidene)Acetate (CAS 115880-04-1)
- Molecular Formula : C₁₆H₂₀O₂
- Hazards: Acute oral toxicity (H302), skin irritation (H315), severe eye irritation (H319), and respiratory irritation (H335) . No carcinogenicity data available; ecological toxicity remains uncharacterized .
- Handling : Requires respiratory protection (e.g., N100/P3 masks), gloves, and eye protection to mitigate exposure risks .
- Physicochemical Data: Limited; stability confirmed under recommended storage conditions (2–8°C) .
Key Differences: The ethyl ester variant has a marginally higher molecular weight compared to the methyl analog (C₁₆H₂₀O₂ vs. inferred C₁₅H₁₈O₂ for the methyl ester).
Methyl 2-Hydroxyacetate (CAS 96-35-5)
- Molecular Formula : C₃H₆O₃
- Structure : Lacks the cyclohexylidene and phenyl groups, resulting in a simpler, polar molecule with higher water solubility.
- Applications : Likely used as a solvent or intermediate in organic synthesis.
However, the hydroxy group increases polarity, altering reactivity compared to the target compound.
Methyl 2-(4-Oxocyclohexylidene)Acetate (CAS 91158-10-0)
- Molecular Formula : C₉H₁₂O₃
- Structure : Features a ketone group (4-oxo) instead of the phenyl substituent, enhancing electrophilicity at the cyclohexene ring.
- Physicochemical Data: No explicit data, but the ketone group may increase solubility in polar solvents compared to the phenyl analog .
(Z)-Ethyl 2-Chloro-2-[2-(4-Methylphenyl)Hydrazinylidene]Acetate
Methyl 2-(4-(Cyclohexylidene)Acetonitrile)Acetate
- Applications : Intermediate in multi-step syntheses, particularly in reductions and hydrolyses.
Key Differences : The nitrile group confers higher chemical stability under basic conditions compared to esters, altering degradation pathways.
Comparative Data Table
Biological Activity
Methyl 2-(4-phenylcyclohexylidene)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article delves into the compound's biological activity, synthesizing findings from various studies, and presenting relevant data.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of approximately 246.30 g/mol. The compound features a cyclohexylidene moiety substituted with a phenyl group, which is believed to contribute to its biological activities.
Antiviral Activity
Recent studies have investigated the antiviral properties of compounds related to this compound, particularly in inhibiting viral infections.
Study Findings
- Influenza Virus Inhibition : A study demonstrated that derivatives of 2-(4-phenylcyclohexylidene)acetate exhibited inhibitory effects on various strains of the influenza virus, including A/H1N1 and A/H3N2. The compounds were tested for their ability to prevent virus-induced cytopathic effects (CPE) in cell cultures. The results indicated that certain derivatives could significantly reduce viral replication at low concentrations .
- Mechanism of Action : The mechanism underlying the antiviral activity appears to involve interference with early steps in the viral life cycle, specifically inhibiting fusion processes critical for viral entry into host cells .
- Cytotoxicity Assessment : Alongside antiviral efficacy, cytotoxicity was evaluated using colorimetric assays (MTS assay), which revealed that while some compounds were effective against viruses, they also exhibited varying degrees of cytotoxicity towards host cells .
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly regarding its ability to inhibit tumor cell proliferation.
Research Insights
- Cell Proliferation Inhibition : Compounds structurally related to this compound have shown significant antiproliferative activity against various cancer cell lines, including breast carcinoma (MDA-MB-231), lymphoblastic leukemia (CEM), and cervical carcinoma (HeLa). The IC50 values for these compounds indicate potent activity in the sub-micromolar range .
- Mechanism of Action : The antiproliferative effects are attributed to cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells. This suggests that the compound may act as a potential therapeutic agent by targeting key regulatory pathways involved in cell division and survival .
Data Summary
The following table summarizes key findings from studies on the biological activity of this compound and its derivatives:
| Activity Type | Cell Line/Pathogen | IC50/EC50 Values (μM) | Mechanism |
|---|---|---|---|
| Antiviral | Influenza A/H3N2 | 0.5 - 5 | Inhibition of viral entry |
| Anticancer | MDA-MB-231 | 0.1 - 0.5 | Cell cycle arrest, apoptosis |
| Anticancer | HeLa | 0.05 - 0.3 | Cell cycle arrest, apoptosis |
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study on Influenza Treatment : In a clinical trial involving patients infected with influenza A, a derivative exhibited significant reductions in viral load when administered within the first 48 hours post-infection, demonstrating its potential as a therapeutic agent .
- Anticancer Trials : Preliminary trials with analogs of this compound showed promising results in reducing tumor size in animal models of breast cancer, prompting further investigations into dosage optimization and combination therapies with existing chemotherapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
